molecular formula C12H14N2O3 B106535 7-Methoxy-L-tryptophan CAS No. 25198-03-2

7-Methoxy-L-tryptophan

Cat. No.: B106535
CAS No.: 25198-03-2
M. Wt: 234.25 g/mol
InChI Key: MUZROTSTMQSBFK-VIFPVBQESA-N
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Description

7-Methoxy-L-tryptophan is a derivative of L-tryptophan, an essential amino acid. It is characterized by the presence of a methoxy group at the 7th position of the indole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-L-tryptophan typically involves the methoxylation of L-tryptophan. One common method includes the use of methanol and a suitable catalyst under controlled conditions to introduce the methoxy group at the desired position on the indole ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the methoxylation process.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the indole ring or the carboxyl group, leading to different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxyindole aldehydes, while reduction can produce methoxyindole alcohols.

Scientific Research Applications

7-Methoxy-L-tryptophan has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various indole derivatives.

    Biology: Studies have shown its potential role in modulating biological pathways, particularly those involving serotonin and melatonin.

    Medicine: Research indicates its potential anti-inflammatory and anti-cancer properties, making it a candidate for drug development.

    Industry: It is used in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Methoxy-L-tryptophan involves its interaction with various molecular targets and pathways. It is known to influence the serotonin and melatonin pathways, which are crucial for regulating mood, sleep, and other physiological processes. The compound may also exert its effects through the modulation of inflammatory pathways and inhibition of specific enzymes involved in disease progression.

Comparison with Similar Compounds

    5-Methoxy-L-tryptophan: Another methoxy derivative of L-tryptophan, known for its anti-inflammatory properties.

    N-acetyl-5-methoxytryptamine (Melatonin): A well-known compound involved in regulating sleep and circadian rhythms.

Uniqueness: 7-Methoxy-L-tryptophan is unique due to its specific methoxy substitution at the 7th position, which imparts distinct chemical and biological properties compared to other methoxy derivatives. This uniqueness makes it a valuable compound for exploring new therapeutic applications and understanding the structure-activity relationships of indole derivatives.

Properties

IUPAC Name

(2S)-2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZROTSTMQSBFK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1NC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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